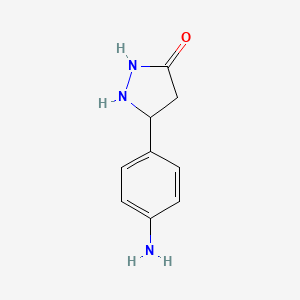
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Determination
The compound's crystal and molecular structures have been extensively studied through X-ray diffraction methods to establish the predominant tautomeric forms of the 3-pyrazolone ring in solid states. These studies have shown that the molecule's 5-amino group forms intramolecular hydrogen bonds, influencing its structural configuration and stability in different crystal systems (Kimura, 1986; Kimura et al., 1984).
Fluorescent Chemosensor Development
Research has focused on the synthesis of derivatives acting as fluorescent chemosensors for the selective and sensitive detection of metal ions, such as Al3+ ions. These compounds exhibit off–on type fluorescence, making them suitable for applications in detecting metal ion concentrations in various environments (Asiri et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one to evaluate their antimicrobial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Al-Ebaisat, 2015).
Catalysis and Synthesis of Heterocyclic Compounds
The compound and its derivatives have been used as catalysts in the synthesis of other heterocyclic compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates their utility in facilitating chemical reactions, particularly in the development of novel organic compounds with potential pharmaceutical applications (Maleki & Ashrafi, 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of antipyrine derivatives, including this compound, has revealed their potential in materials science, particularly in the development of thin films with specific optical absorption and refraction characteristics (El-Ghamaz et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action . This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450 .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of NMDA and AMPA glutamate receptors, which play crucial roles in neuronal activity and neurovascular coupling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which are essential in various biochemical pathways . These binding interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that its effects can vary depending on the duration of exposure and environmental conditions. For instance, elevated temperature and humidity can impact its stability and lead to degradation . Long-term effects on cellular function have also been observed, indicating the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that different dosages can lead to varying degrees of enzyme inhibition, cellular responses, and potential toxic effects . High doses may result in adverse effects, highlighting the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, leading to altered biochemical states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical impact.
Properties
IUPAC Name |
5-(4-aminophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALUSHDADKUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


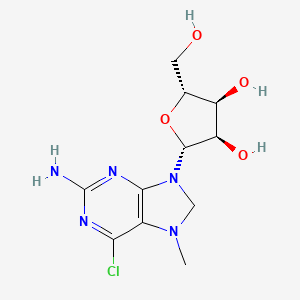
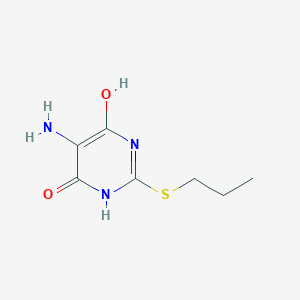
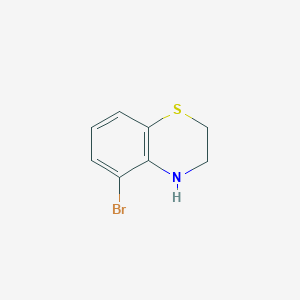
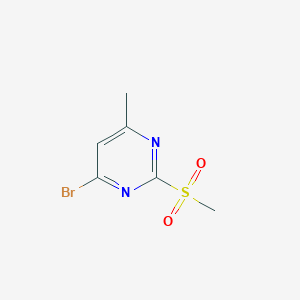
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
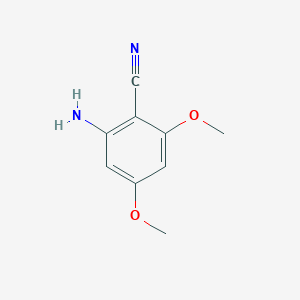
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

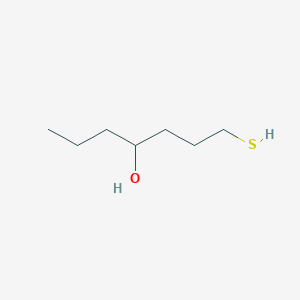

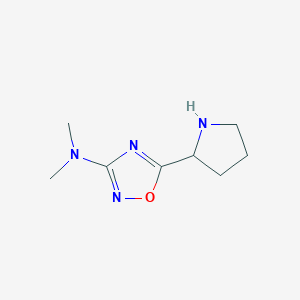
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
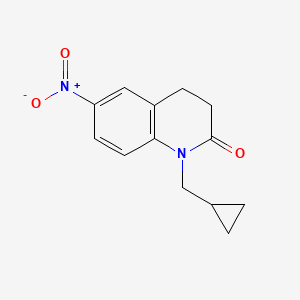
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
